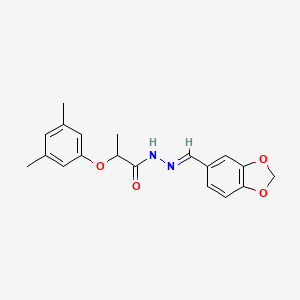
N'-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(3,5-dimethylphenoxy)propanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and real-time monitoring systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide can be compared with other similar compounds, such as:
N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide analogs: These compounds have similar structures but differ in specific functional groups or substituents, leading to variations in their properties and activities.
Other hydrazides: Compounds with the hydrazide functional group, which may have different aromatic or aliphatic substituents, affecting their reactivity and applications.
The uniqueness of N’-(1,3-benzodioxol-5-ylmethylene)-2-(3,5-dimethylphenoxy)propanohydrazide lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H20N2O4/c1-12-6-13(2)8-16(7-12)25-14(3)19(22)21-20-10-15-4-5-17-18(9-15)24-11-23-17/h4-10,14H,11H2,1-3H3,(H,21,22)/b20-10+ |
InChI Key |
RSAXYUIVFNGBMC-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NN=CC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















